![molecular formula C19H27FN2O2 B4690082 1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide](/img/structure/B4690082.png)
1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide
Übersicht
Beschreibung
1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide, also known as FUB-PB22, is a synthetic cannabinoid that belongs to the family of indole-based compounds. It was first synthesized in 2012 by Pfizer Pharmaceuticals as a potential analgesic drug. However, due to its high potency and potential for abuse, it was not pursued further as a pharmaceutical drug. FUB-PB22 is now classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide binds to the CB1 and CB2 receptors in a manner similar to that of the endogenous cannabinoid ligands, anandamide and 2-arachidonoylglycerol. The binding of this compound to these receptors leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These signaling pathways ultimately lead to the modulation of various physiological processes.
Biochemical and physiological effects:
The activation of the CB1 receptor by this compound leads to the modulation of various physiological processes such as pain perception, appetite regulation, and mood. The activation of the CB2 receptor by this compound leads to the modulation of immune function and inflammation. This compound has been shown to be a potent analgesic in animal models of pain. It has also been shown to increase food intake in animal models of appetite regulation. Additionally, this compound has been shown to modulate immune function and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide in laboratory experiments is its potency as a cannabinoid receptor agonist. This allows for the modulation of physiological processes at low concentrations of the compound. However, one limitation of using this compound is its potential for abuse. Due to its high potency, it can be dangerous if mishandled or used improperly.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide. One direction is the study of its potential as an analgesic drug. Despite its potential for abuse, this compound may have therapeutic potential as a pain reliever. Another direction is the study of its effects on appetite regulation. This compound may have potential as a treatment for conditions such as anorexia nervosa. Additionally, further research is needed to understand the effects of this compound on immune function and inflammation.
Wissenschaftliche Forschungsanwendungen
1-(3-fluorobenzoyl)-N,N-dipropyl-4-piperidinecarboxamide has been used in scientific research to study the cannabinoid receptor system. It acts as a potent agonist of the CB1 and CB2 receptors, which are primarily found in the brain and immune system, respectively. This compound has been used to study the effects of cannabinoid receptor activation on various physiological processes such as pain perception, appetite regulation, and immune function.
Eigenschaften
IUPAC Name |
1-(3-fluorobenzoyl)-N,N-dipropylpiperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O2/c1-3-10-21(11-4-2)18(23)15-8-12-22(13-9-15)19(24)16-6-5-7-17(20)14-16/h5-7,14-15H,3-4,8-13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZBLOOZUZIFAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.